

Sterigmatocystin: A Technical Guide to its Chemical Structure, Properties, and Biological Interactions

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Compound of Interest

Compound Name: Sterigmatocystine

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Abstract

Sterigmatocystin (STC) is a polyketide mycotoxin produced by various species of *Aspergillus*. As a precursor to the potent carcinogen aflatoxin B1, sterigmatocystin itself is recognized for its toxic properties, including carcinogenicity, mutagenicity, and teratogenicity.[1] This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of sterigmatocystin. It further details its mechanism of action, focusing on DNA adduct formation and the perturbation of key cellular signaling pathways. This document also includes a compilation of experimental protocols for the extraction, analysis, and toxicological assessment of sterigmatocystin, intended to serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

Sterigmatocystin is characterized by a xanthone nucleus fused to a bifuran system.[1] Its chemical formula is $C_{18}H_{12}O_6$, with a molar mass of 324.28 g/mol.[2]

Table 1: Physicochemical Properties of Sterigmatocystin

Property	Value	Reference(s)
IUPAC Name	(3aR,12cS)-8-Hydroxy-6-methoxy-3a,12c-dihydro-7H-furo[3',2':4,5]furo[2,3-c]xanthen-7-one	[3]
CAS Number	10048-13-2	[2]
Appearance	Pale yellow needles	[2]
Melting Point	246 °C	[4]
Solubility	Readily soluble in methanol, ethanol, acetonitrile, benzene, and chloroform.	[2]
UV Absorption Maxima (in ethanol)	235, 249, 329 nm	[4]

Toxicity

Sterigmatocystin is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), indicating it is possibly carcinogenic to humans.[3] Its toxic effects are comparable to those of aflatoxin B1, although it is considered to be less potent.[2] The liver and kidneys are the primary target organs for its toxicity.[5]

Table 2: Acute Toxicity of Sterigmatocystin (LD₅₀)

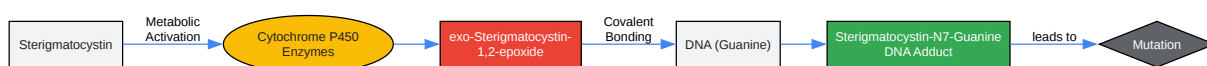
Animal Model	Route of Administration	LD ₅₀ (mg/kg body weight)	Reference(s)
Mice	Oral	>800	[2]
Wistar Rats (male)	Oral (10-day)	166	[2]
Wistar Rats (female)	Oral (10-day)	120	[2]
Wistar Rats (male)	Intraperitoneal	60-65	[2]
Vervet Monkeys	Intraperitoneal	32	[2]
Rats	Intraperitoneal	60	[6]

Mechanism of Action

The toxicity of sterigmatocystin is primarily attributed to its metabolic activation and subsequent interaction with cellular macromolecules, particularly DNA.

DNA Adduct Formation

Upon metabolic activation by cytochrome P450 enzymes, sterigmatocystin is converted to a reactive epoxide, the exo-sterigmatocystin-1,2-oxide.[4][7] This epoxide can then form covalent adducts with DNA, predominantly at the N7 position of guanine residues.[1][7] The major adduct has been identified as 1,2-dihydro-2-(N⁷-guanyl)-1-hydroxysterigmatocystin.[7][8] The formation of these bulky DNA adducts can disrupt DNA replication and transcription, leading to mutations and initiating carcinogenesis.[4]

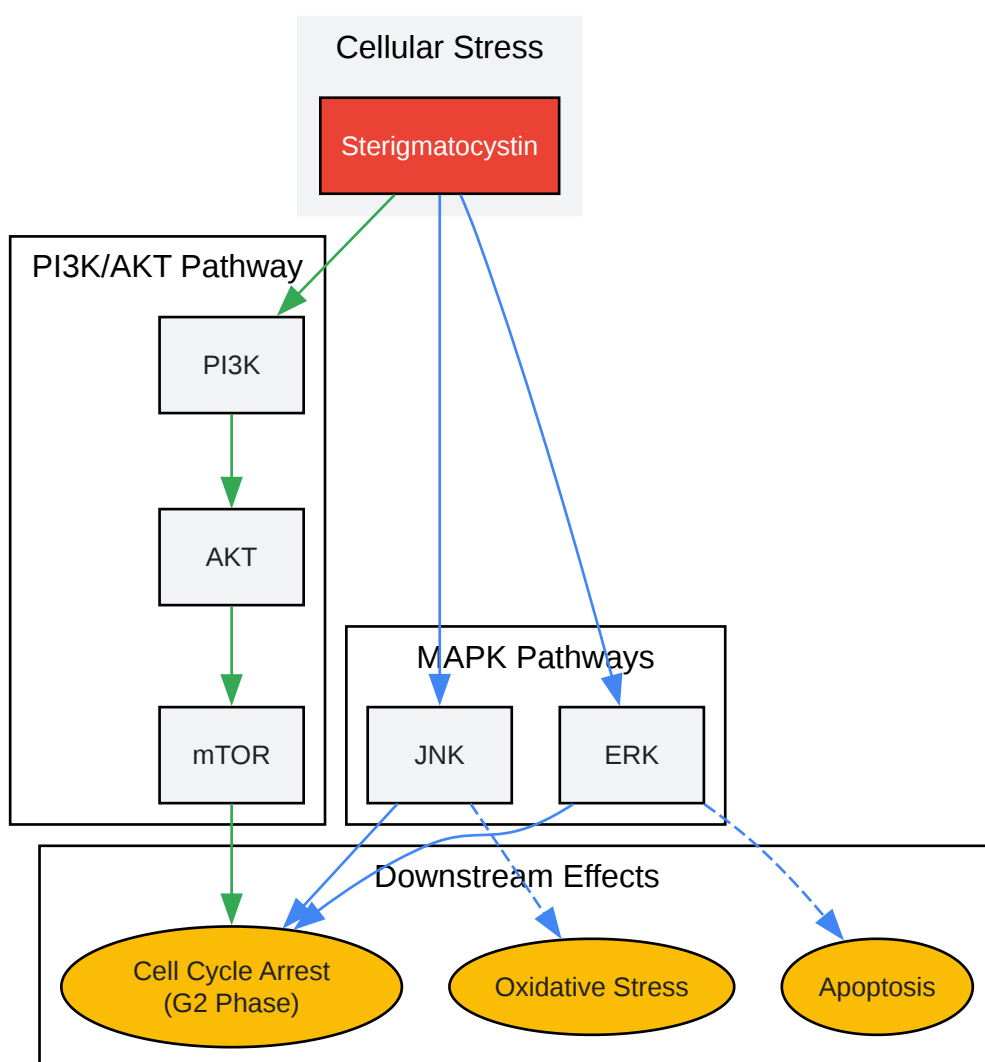


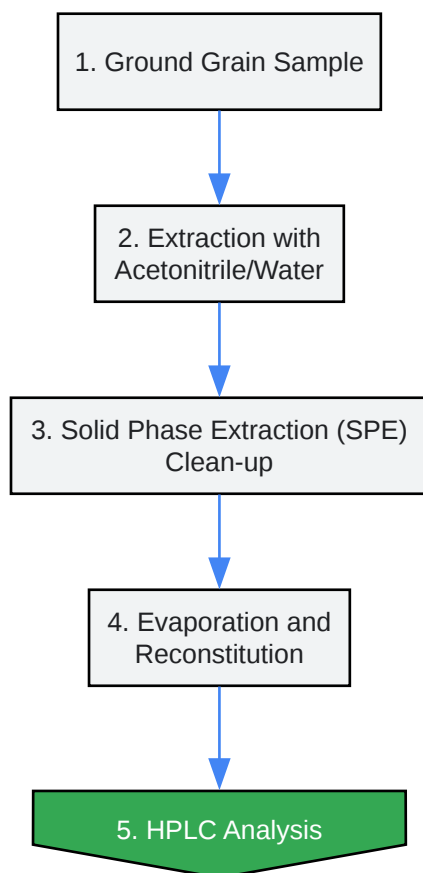
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Figure 1: Metabolic activation and DNA adduct formation of sterigmatocystin.

Cellular Signaling Pathways

Sterigmatocystin has been shown to induce cellular stress and disrupt key signaling pathways involved in cell cycle regulation, proliferation, and apoptosis. This includes the activation of mitogen-activated protein kinase (MAPK) pathways, such as JNK and ERK, and the PI3K/AKT/mTOR pathway.[9] These disruptions can lead to cell cycle arrest, oxidative stress, and apoptosis.[10][11]





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References

- 1. Solution structure of the covalent sterigmatocystin-DNA adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sterigmatocystin - Wikipedia [en.wikipedia.org]
- 3. Sterigmatocystin | C₁₈H₁₂O₆ | CID 5280389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structurally Similar Mycotoxins Aflatoxin B1 and Sterigmatocystin Trigger Different and Distinctive High-Resolution Mutational Spectra in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sterigmatocystin, 5-Methoxysterigmatocystin, and Their Combinations are Cytotoxic and Genotoxic to A549 and HepG2 Cells and Provoke Phosphorylation of Chk2, but not FANCD2 Checkpoint Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Sterigmatocystin-DNA interactions: identification of a major adduct formed after metabolic activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sterigmatocystin-DNA interactions: identification of a major adduct formed after metabolic activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. The Biosynthesis, Structure Diversity and Bioactivity of Sterigmatocystins and Aflatoxins: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
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